molecular formula C22H23N3O5S B2757095 N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 864939-63-9

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2757095
CAS No.: 864939-63-9
M. Wt: 441.5
InChI Key: HCFCAOHUYQIYTQ-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Coupling with Piperidine Derivative: The final step involves coupling the sulfonylated isoindolinone with a piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions might target the carbonyl groups in the isoindolinone core.

    Substitution: The benzamide moiety can participate in various substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions might involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-4-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
  • N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzoate

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperidine ring, for example, might enhance its binding affinity to certain biological targets compared to its methyl-substituted analogs.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-2-15-6-3-4-13-25(15)31(29,30)16-11-9-14(10-12-16)20(26)23-18-8-5-7-17-19(18)22(28)24-21(17)27/h5,7-12,15H,2-4,6,13H2,1H3,(H,23,26)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFCAOHUYQIYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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